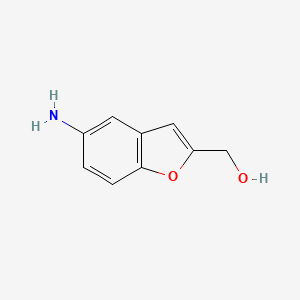![molecular formula C23H19N3O3S3 B2556574 N-(5-benzyl-1,3-thiazol-2-yl)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide CAS No. 300819-35-6](/img/structure/B2556574.png)
N-(5-benzyl-1,3-thiazol-2-yl)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-benzyl-1,3-thiazol-2-yl)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide is a useful research compound. Its molecular formula is C23H19N3O3S3 and its molecular weight is 481.6. The purity is usually 95%.
BenchChem offers high-quality N-(5-benzyl-1,3-thiazol-2-yl)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-benzyl-1,3-thiazol-2-yl)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Properties
N-(5-benzyl-1,3-thiazol-2-yl)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide and related compounds have been synthesized and evaluated for their potential antimicrobial properties. Studies have shown that certain derivatives exhibit significant activity against bacterial strains like Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and fungal species like Aspergillus niger, Candida albicans (Baviskar, Khadabadi, & Deore, 2013), (Gouda, Berghot, Shoeib, & Khalil, 2010), (Incerti et al., 2017).
Antioxidant and Anti-inflammatory Activities
Some derivatives of this compound have demonstrated notable antioxidant and anti-inflammatory activities. Compounds like N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides have shown efficacy in DPPH radical scavenging and other antioxidant assays. Additionally, certain derivatives have shown promising anti-inflammatory properties in both in vitro and in vivo models, which could have implications for treating conditions related to inflammation (Koppireddi et al., 2013), (Nikalje, 2014).
Anticancer Properties
Research has also explored the potential anticancer applications of these compounds. Some studies have reported that certain thiazolidinone derivatives containing the benzothiazole moiety have shown activity against various cancer cell lines, indicating their potential as anticancer agents. These findings are crucial as they open avenues for developing new therapeutic agents for cancer treatment (Havrylyuk et al., 2010), (Kaminskyy et al., 2016).
Synthesis and Structural Analysis
Studies have also focused on the synthesis and structural analysis of these compounds, leading to a better understanding of their chemical properties and potential applications. For instance, research into the crystal structures of related compounds helps in understanding the molecular basis of their biological activities (Galushchinskiy, Slepukhin, & Obydennov, 2017).
Miscellaneous Applications
Other potential applications include their use as α-glucosidase inhibitors, which could be relevant for treating conditions like diabetes, and their antimicrobial properties make them candidates for developing new antibacterial and antifungal agents (Koppireddi et al., 2014).
Propiedades
IUPAC Name |
N-(5-benzyl-1,3-thiazol-2-yl)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3S3/c1-29-17-9-7-16(8-10-17)12-19-21(28)26(23(30)32-19)14-20(27)25-22-24-13-18(31-22)11-15-5-3-2-4-6-15/h2-10,12-13H,11,14H2,1H3,(H,24,25,27)/b19-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCJWZWYNOCILC-XDHOZWIPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=NC=C(S3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CC(=O)NC3=NC=C(S3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-benzyl-1,3-thiazol-2-yl)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

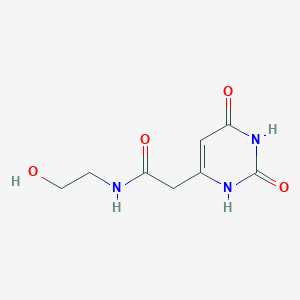
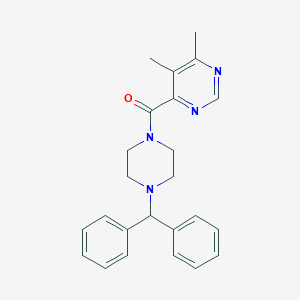
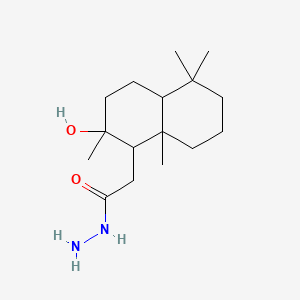
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzamide](/img/structure/B2556495.png)
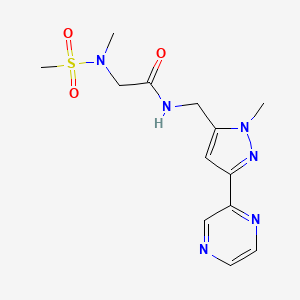

![3-[(3-chlorophenyl)sulfonyl]-6-fluoro-7-[4-(4-fluorophenyl)piperazin-1-yl]-1-methylquinolin-4(1H)-one](/img/structure/B2556503.png)
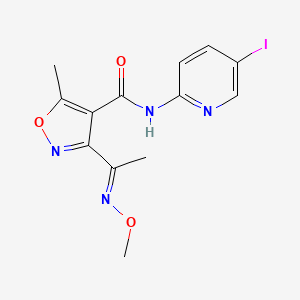
![2-[(3R,3As,6aS)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrol-3-yl]acetic acid](/img/structure/B2556506.png)
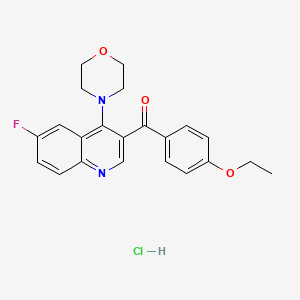
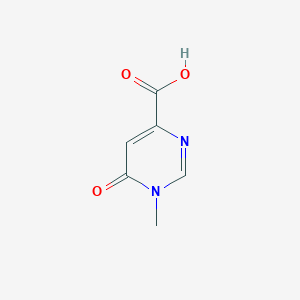

![N-(2,5-dimethylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2556513.png)
